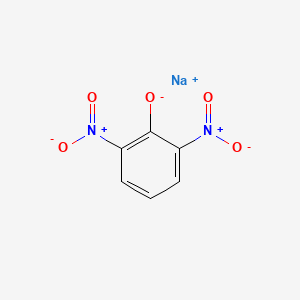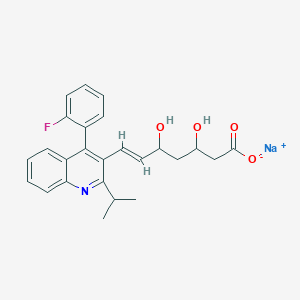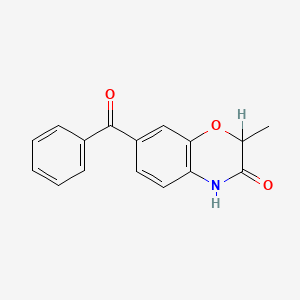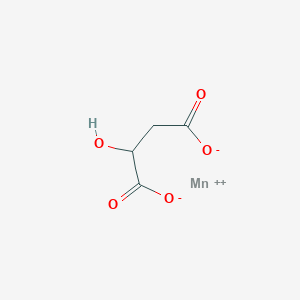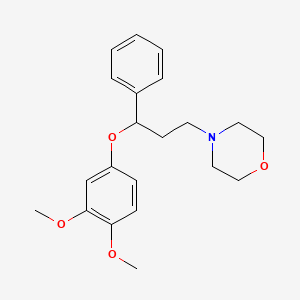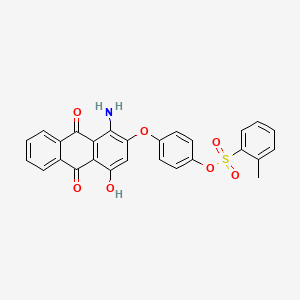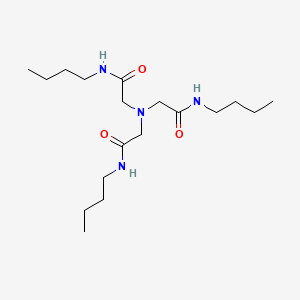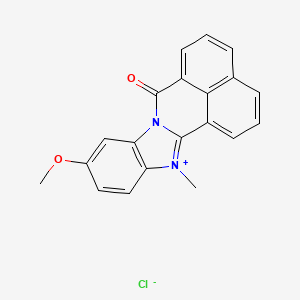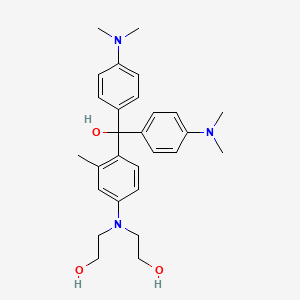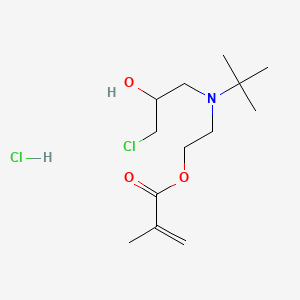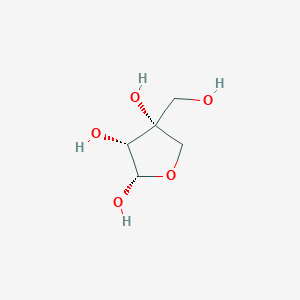
(2s,3r,4r)-4-(Hydroxymethyl)oxolane-2,3,4-Triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Apio-alpha-D-furanose: is a unique branched-chain pentose sugar, primarily found in plants. It is a key component of structurally complex cell wall polysaccharides and is present in a variety of naturally occurring secondary metabolites . This compound has fascinated scientists for over a century due to its unusual structure and significant biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Apio-alpha-D-furanose can be synthesized through the hydrolysis of apiin, a flavonoid glycoside found in parsley (Apium petroselinum L.) . The hydrolysis process involves treating apiin with mild sulfuric acid, which yields D-glucoseapigenin and D-Apio-alpha-D-furanose . Additionally, methylation of 2,3-O-isopropylidene-D-apio-D-furanose with methyl iodide and silver oxide, followed by hydrolysis with dilute sulfuric acid, can produce 2,3,4-tri-O-methyl-D-apio-D-furanose .
Industrial Production Methods: The extraction and purification processes would involve similar hydrolysis and methylation techniques used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: D-Apio-alpha-D-furanose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to study the structure of D-Apio-alpha-D-furanose.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Methylation reactions using methyl iodide and silver oxide are common for producing methylated derivatives.
Major Products:
Oxidation: Periodate oxidation of D-Apio-alpha-D-furanose can yield formic acid and formaldehyde.
Reduction: Reduction can produce various alcohol derivatives.
Substitution: Methylation produces compounds like 2,3,4-tri-O-methyl-D-apio-D-furanose.
Scientific Research Applications
D-Apio-alpha-D-furanose has several scientific research applications:
Mechanism of Action
The mechanism of action of D-Apio-alpha-D-furanose involves its incorporation into complex polysaccharides and secondary metabolites. It plays a crucial role in the structural integrity of plant cell walls and the biological activity of glycosides . The molecular targets include enzymes involved in polysaccharide biosynthesis and modification, such as UDP-apiose/UDP-xylose synthase .
Comparison with Similar Compounds
D-Glucose: A common hexose sugar that forms pyranose and furanose rings.
D-Xylose: A pentose sugar similar to D-Apio-alpha-D-furanose but lacks the branched-chain structure.
D-Ribose: Another pentose sugar that forms the backbone of ribonucleic acids (RNA).
Uniqueness: D-Apio-alpha-D-furanose is unique due to its branched-chain structure, which is uncommon among naturally occurring sugars . This structural feature contributes to its distinct biological functions and its role in the formation of complex polysaccharides and secondary metabolites .
Properties
CAS No. |
30738-01-3 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5+/m0/s1 |
InChI Key |
ASNHGEVAWNWCRQ-VAYJURFESA-N |
Isomeric SMILES |
C1[C@@]([C@H]([C@H](O1)O)O)(CO)O |
Canonical SMILES |
C1C(C(C(O1)O)O)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


